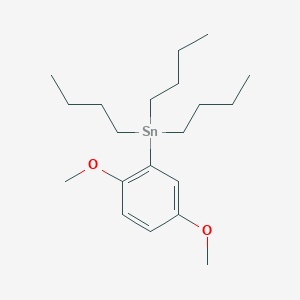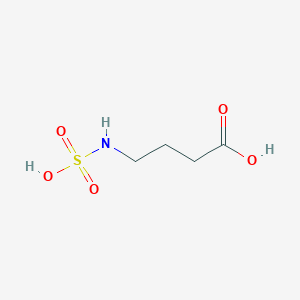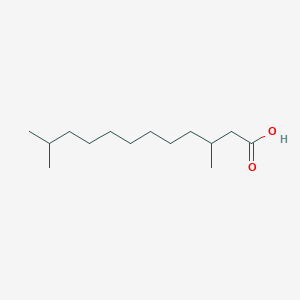
Dodecanoic acid, 3,11-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 3,11-dimethyl-, can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid group, followed by the addition of the alkyl halide to introduce the methyl groups at the 3 and 11 positions .
Industrial Production Methods
Industrial production of dodecanoic acid, 3,11-dimethyl-, often involves the biotransformation of plant-oil derivatives using microorganisms such as Candida tropicalis. This method is advantageous due to its sustainability and efficiency. The process involves the transesterification of coconut oil to produce dodecanoic acid methyl ester, which is then subjected to biotransformation to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 3,11-dimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups at the 3 and 11 positions can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dodecanoic acid, 3,11-dimethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential anti-inflammatory and antiviral activities.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of dodecanoic acid, 3,11-dimethyl-, involves its interaction with cellular membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in fatty acid metabolism, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid (Lauric acid): A straight-chain, twelve-carbon fatty acid with strong bactericidal properties.
Decanoic acid: A ten-carbon fatty acid with similar antimicrobial properties.
Tetradecanoic acid (Myristic acid): A fourteen-carbon fatty acid with applications in cosmetics and pharmaceuticals.
Uniqueness
Dodecanoic acid, 3,11-dimethyl-, is unique due to the presence of methyl groups at the 3 and 11 positions, which enhance its chemical reactivity and biological activity compared to its straight-chain counterparts .
Properties
CAS No. |
190332-37-7 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
3,11-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-12(2)9-7-5-4-6-8-10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
InChI Key |
RXGAWROKQTVIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


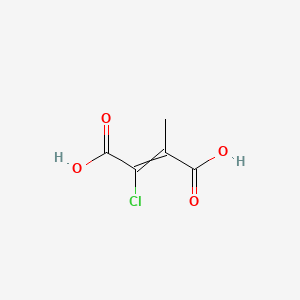
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
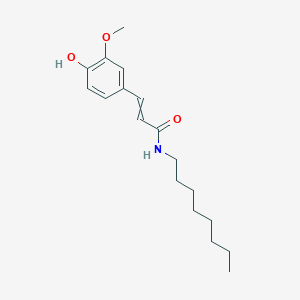

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
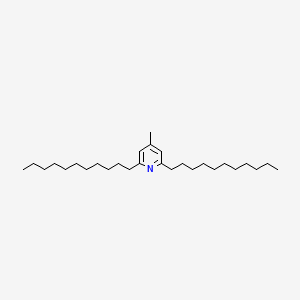
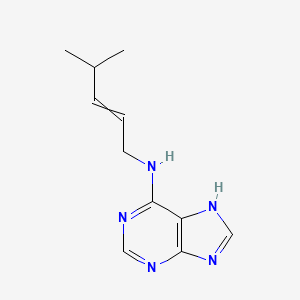
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)

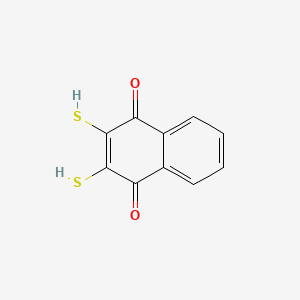
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
